tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride
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Overview
Description
tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride is a compound that features a nitrogen heterocycle-based linker. It is a bifunctional amine-amine linker, which makes it useful in various chemical and biological applications . The compound is known for its high purity and stability, making it suitable for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride typically involves the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate (Boc2O) to yield 4-N-(2-aminoethyl)-1-N-Boc-piperazine . The reaction conditions usually involve room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and as a building block for drug design.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride involves its interaction with molecular targets through its bifunctional amine groups. These groups can form covalent bonds with various biomolecules, facilitating the study of protein interactions and the development of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate
- Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
- tert-butyl N-(2-aminoethyl)carbamate
Uniqueness
What sets tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate trihydrochloride apart from similar compounds is its high stability and purity, making it particularly suitable for research applications. Its bifunctional nature allows for versatile applications in various fields, from chemistry to medicine.
Properties
CAS No. |
2758003-81-3 |
---|---|
Molecular Formula |
C13H31Cl3N4O2 |
Molecular Weight |
381.8 |
Purity |
0 |
Origin of Product |
United States |
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